molecular formula C16H16O B14516382 3,6-Dimethyl-2-(1-phenylethenyl)phenol CAS No. 62594-95-0

3,6-Dimethyl-2-(1-phenylethenyl)phenol

Cat. No.: B14516382
CAS No.: 62594-95-0
M. Wt: 224.30 g/mol
InChI Key: PJCDZNSEHZKFRR-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(1-phenylethenyl)phenol is a substituted phenol compound of significant interest in advanced organic synthesis and materials science research. Its molecular structure, featuring a phenylethenyl group, suggests potential as a versatile synthetic intermediate . Researchers are exploring its application in the development of novel polymeric materials, as analogous dimethylphenol structures are key monomers in oxidative coupling polymerizations to create high-performance plastics like poly(phenylene oxide) . The specific properties, mechanism of action, and full range of applications for this compound are still under investigation. Handling should follow standard laboratory safety protocols. This product is intended For Research Use Only and is not approved for human or animal consumption.

Properties

CAS No.

62594-95-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3,6-dimethyl-2-(1-phenylethenyl)phenol

InChI

InChI=1S/C16H16O/c1-11-9-10-12(2)16(17)15(11)13(3)14-7-5-4-6-8-14/h4-10,17H,3H2,1-2H3

InChI Key

PJCDZNSEHZKFRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C(=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation-Oxidation-Hydrolysis Sequence

A three-step route from 3,5-dimethylphenol derivatives has been reported in patent literature:

  • Acylation : 3,5-dimethylphenol reacts with acetyl chloride in the presence of AlCl₃ to form 3,5-dimethylacetophenone.
  • Oxidation : The ketone is oxidized using peracids (e.g., metachloroperbenzoic acid) to yield an ester intermediate.
  • Hydrolysis : Acidic or alkaline hydrolysis of the ester produces this compound.

Advantages :

  • Higher regioselectivity compared to direct alkylation.
  • Yield : 65–75% over three steps.

Catalytic Coupling with Styrenes

Recent advancements utilize iron(III)-based deep eutectic solvents (DES) for benzylation reactions. In this method:

  • FeCl₃·6H₂O/glycerol DES acts as both solvent and catalyst.
  • Styrene derivatives couple directly with 2,4-dimethylphenol at 80–100°C.
  • Yield : 60–78% with reduced waste generation.

Catalyst Systems and Optimization

Traditional Lewis Acids

  • AlCl₃ : Most common catalyst but generates stoichiometric waste and requires stringent anhydrous conditions.
  • FeCl₃ : Less active but preferable for industrial scalability due to lower cost and milder conditions.

Green Catalytic Approaches

  • DES-mediated systems : FeCl₃-based solvents enable catalyst recycling (20+ cycles) and reduce reliance on volatile organic compounds (VOCs).
  • Heterogeneous catalysts : Zeolites and sulfonated resins are under investigation to minimize post-reaction purification.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to achieve:

  • Throughput : 50–100 kg/day.
  • Purity : >98% via in-line distillation.

Crystallization Techniques

  • Solvent recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 62–64°C).
  • Melt crystallization : Used for large batches to avoid solvent residues.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Scalability Environmental Impact
Friedel-Crafts AlCl₃ 70–85 95–98 High Moderate (Al waste)
Acylation-Oxidation AlCl₃, MCPBA 65–75 90–95 Moderate High (multiple steps)
DES-mediated FeCl₃/glycerol 60–78 92–96 Emerging Low (recyclable DES)

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(1-phenylethenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3,6-Dimethyl-2-(1-phenylethenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylethenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

The following table and analysis highlight key differences between 3,6-Dimethyl-2-(1-phenylethenyl)phenol and its analogs based on substituent effects, synthesis methods, and inferred properties:

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
This compound -CH₃ (positions 3,6); -CH₂-C₆H₅ (position 2) ~254.3 g/mol Phenol, ethenyl, methyl High steric hindrance; potential for π-π interactions due to phenyl group .
2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol (62458-53-1) -OCH₃ (positions 2,5); -CH₃ (position 6); -C₃H₇ (position 3) ~224.3 g/mol Methoxy, isopropyl, methyl Enhanced solubility in polar solvents due to methoxy groups .
3,6-Dimethyl-2-(naphthalen-2-yl)phenol (3r) -CH₃ (positions 3,6); -C₁₀H₇ (naphthyl, position 2) ~288.4 g/mol Naphthyl, methyl Lower yield (47%) in synthesis; bulky naphthyl group reduces reactivity .
2-Methyl-6-(1-methyl-2-phenylethyl)phenol (132980-55-3) -CH₃ (position 2); -CH(CH₃)-C₆H₅ (position 6) ~242.3 g/mol Benzyl, methyl Potential for asymmetric catalysis due to chiral center .

Key Findings:

Steric and Electronic Effects: The 1-phenylethenyl group in the target compound introduces significant steric hindrance compared to methoxy or isopropyl groups in analogs like 2,5-Dimethoxy-6-methyl-3-(propan-2-yl)phenol . This hindrance may limit nucleophilic aromatic substitution but favor electrophilic additions. Naphthalen-2-yl substituents (as in 3r) further increase molecular bulk, reducing synthetic yields and altering solubility .

Synthetic Accessibility: Gold-catalyzed cyclization (used for 3r) is a viable route for similar phenolic derivatives, though yields remain moderate (~47%) .

Functional Group Influence: Methoxy groups (as in 62458-53-1) enhance polarity and solubility in aqueous systems, whereas methyl groups (in the target compound) favor hydrophobic interactions . Benzotriazole-containing phenols (e.g., 2-(1,1-Dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazole-2-yl)phenol) exhibit UV-stabilizing properties absent in the target compound .

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